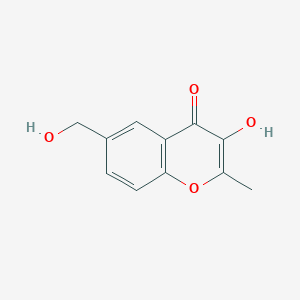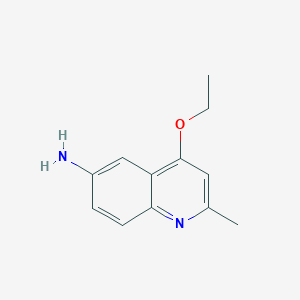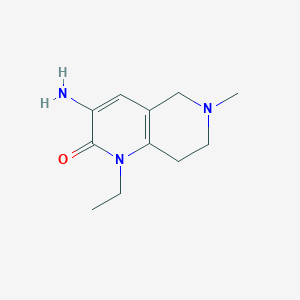
3-Hydroxy-2-methyl-1,2-dihydroquinoline-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-2-methyl-1,2-dihydroquinoline-4-carboxylic acid is a heterocyclic compound belonging to the quinoline family. This compound is characterized by a quinoline core structure with a hydroxyl group at the third position, a methyl group at the second position, and a carboxylic acid group at the fourth position. The unique arrangement of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-methyl-1,2-dihydroquinoline-4-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with commercially available 2-methylquinoline.
Carboxylation: The carboxylic acid group at the fourth position can be introduced via carboxylation reactions, such as the Kolbe-Schmitt reaction, where carbon dioxide is reacted with the quinoline derivative under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form a quinone derivative.
Reduction: The compound can be reduced to form a dihydroquinoline derivative.
Substitution: The methyl group can be substituted with various functional groups through electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used in the presence of a catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
科学研究应用
3-Hydroxy-2-methyl-1,2-dihydroquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-Hydroxy-2-methyl-1,2-dihydroquinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways: It can influence cellular pathways related to oxidative stress, apoptosis, and signal transduction, leading to its observed biological effects.
相似化合物的比较
2-Hydroxyquinoline: Lacks the methyl and carboxylic acid groups, resulting in different chemical properties.
4-Hydroxyquinoline: Differs in the position of the hydroxyl group, affecting its reactivity and biological activity.
2-Methylquinoline: Lacks the hydroxyl and carboxylic acid groups, leading to distinct chemical behavior.
Uniqueness: 3-Hydroxy-2-methyl-1,2-dihydroquinoline-4-carboxylic acid is unique due to the specific arrangement of its functional groups, which imparts a combination of chemical reactivity and biological activity not found in other similar compounds.
属性
CAS 编号 |
62149-37-5 |
|---|---|
分子式 |
C11H11NO3 |
分子量 |
205.21 g/mol |
IUPAC 名称 |
3-hydroxy-2-methyl-1,2-dihydroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C11H11NO3/c1-6-10(13)9(11(14)15)7-4-2-3-5-8(7)12-6/h2-6,12-13H,1H3,(H,14,15) |
InChI 键 |
BHUIMHLZIJNWMI-UHFFFAOYSA-N |
规范 SMILES |
CC1C(=C(C2=CC=CC=C2N1)C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-methoxy-2-methyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11894806.png)

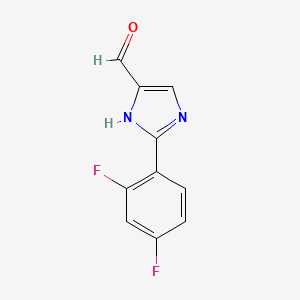
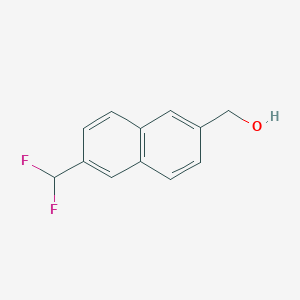
![6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B11894831.png)
